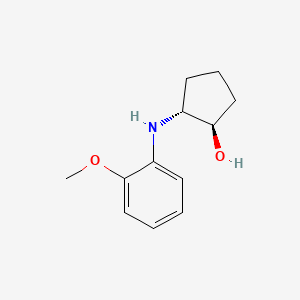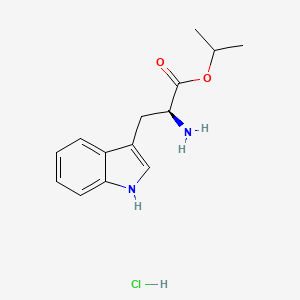![molecular formula C28H26O17S4 B13352509 4-Sulfocalix[4]arene hydrate](/img/structure/B13352509.png)
4-Sulfocalix[4]arene hydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Sulfocalix4arene hydrate is a macrocyclic compound belonging to the family of calixarenes. These compounds are characterized by their unique cup-like structures formed by phenolic units linked through methylene bridges. The sulfonation of calix4arene introduces sulfonic acid groups, enhancing its solubility and reactivity.
Preparation Methods
4-Sulfocalix4arene hydrate can be synthesized through various methods, including:
Hydroxyalkylation of Phenol and Aldehyde: This method involves the reaction of phenol with formaldehyde under acidic conditions to form the calixarene structure, followed by sulfonation to introduce sulfonic acid groups.
Sulfonation Reaction: Direct sulfonation of calixarene using sulfuric acid or chlorosulfonic acid can also be employed to produce 4-sulfocalixarene.
Industrial Production: Industrial methods often involve optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
4-Sulfocalix4arene hydrate undergoes various chemical reactions, including:
Oxidation and Reduction: The compound can participate in redox reactions, often involving the phenolic hydroxyl groups.
Substitution Reactions: The sulfonic acid groups can undergo substitution reactions with various nucleophiles, leading to the formation of derivatives with different functional groups.
Complexation Reactions: 4-Sulfocalixarene hydrate can form inclusion complexes with various guest molecules, enhancing their solubility and stability.
Common reagents used in these reactions include sulfuric acid, chlorosulfonic acid, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-Sulfocalix4arene hydrate has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 4-sulfocalix4arene hydrate involves its ability to form non-covalent interactions with guest molecules. These interactions include hydrogen bonding, van der Waals forces, and π-π interactions. The sulfonic acid groups enhance the compound’s solubility and reactivity, allowing it to interact with a wide range of molecules . The molecular targets and pathways involved depend on the specific application and the nature of the guest molecules.
Comparison with Similar Compounds
4-Sulfocalix4arene hydrate can be compared with other similar compounds, such as:
- 4-Sulfocalix 6arene : This compound has a larger macrocyclic structure with six phenolic units, offering different inclusion properties and reactivity .
- Cucurbit[n]urils : These compounds have a rigid hydrophobic cavity and are used in similar applications for forming inclusion complexes .
- Calix4arene : The non-sulfonated version of 4-sulfocalix4arene, which has different solubility and reactivity properties .
The uniqueness of 4-sulfocalix4arene hydrate lies in its enhanced solubility and reactivity due to the presence of sulfonic acid groups, making it a versatile compound for various scientific and industrial applications.
Properties
Molecular Formula |
C28H26O17S4 |
|---|---|
Molecular Weight |
762.8 g/mol |
IUPAC Name |
25,26,27,28-tetrahydroxypentacyclo[19.3.1.13,7.19,13.115,19]octacosa-1(24),3,5,7(28),9,11,13(27),15(26),16,18,21(25),22-dodecaene-5,11,17,23-tetrasulfonic acid;hydrate |
InChI |
InChI=1S/C28H24O16S4.H2O/c29-25-13-1-14-6-22(46(36,37)38)8-16(26(14)30)3-18-10-24(48(42,43)44)12-20(28(18)32)4-19-11-23(47(39,40)41)9-17(27(19)31)2-15(25)7-21(5-13)45(33,34)35;/h5-12,29-32H,1-4H2,(H,33,34,35)(H,36,37,38)(H,39,40,41)(H,42,43,44);1H2 |
InChI Key |
RKPGNZQZXOAHMS-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=CC(=CC(=C2O)CC3=CC(=CC(=C3O)CC4=C(C(=CC(=C4)S(=O)(=O)O)CC5=C(C1=CC(=C5)S(=O)(=O)O)O)O)S(=O)(=O)O)S(=O)(=O)O.O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-Butyl 3-(5-(3-cyano-6-(2-hydroxy-2-methylpropoxy)pyrazolo[1,5-a]pyridin-4-yl)pyridin-2-yl)-3,6-diazabicyclo[3.1.1]heptane-6-carboxylate](/img/structure/B13352438.png)
![11-Nitro-7H-benzo[de]anthracen-7-one](/img/structure/B13352442.png)
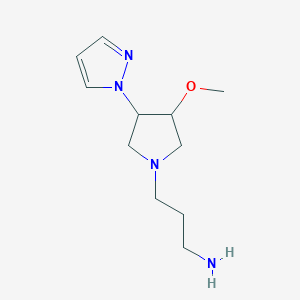
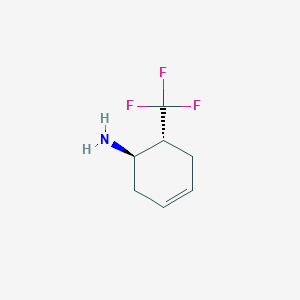
![6-(2,5-Dichlorophenyl)-3-[(methylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13352453.png)

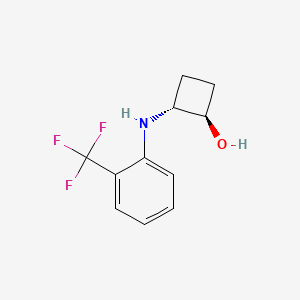
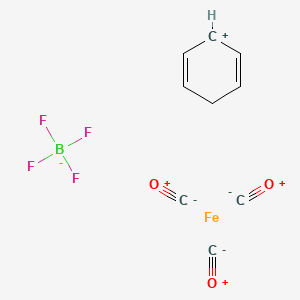
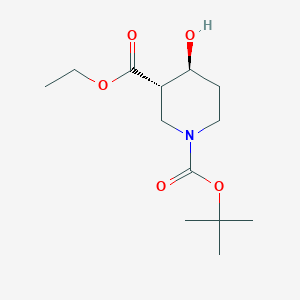
![2-Methyl-4-{3-[(propylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}quinoline](/img/structure/B13352493.png)
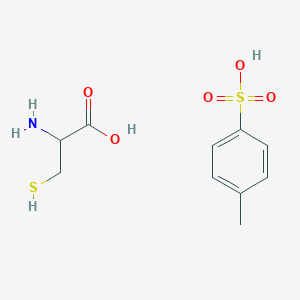
![Benzoic acid, 4-[[2-[(E)-(3,3-dimethylbutylidene)amino]acetyl]amino]-3-methoxy-, ethyl ester](/img/structure/B13352504.png)
